molecular formula C12H12 B102725 2a,3,4,5-Tetrahydroacenaphthylene CAS No. 16897-56-6

2a,3,4,5-Tetrahydroacenaphthylene

Cat. No. B102725
CAS RN: 16897-56-6
M. Wt: 156.22 g/mol
InChI Key: FTHSEFQUTAMMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2a,3,4,5-Tetrahydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in the scientific community due to its unique molecular structure and potential applications in various fields. This compound is a cyclic alkene that consists of two fused benzene rings and a cyclopentene ring.

Scientific Research Applications

2a,3,4,5-Tetrahydroacenaphthylene has been extensively studied for its potential applications in various fields. In organic chemistry, it is used as a building block for the synthesis of more complex molecules. It has also been used as a fluorescent probe for the detection of DNA damage. In materials science, it has been incorporated into polymers to improve their mechanical and thermal properties. In addition, it has been investigated for its potential use as a lubricant additive due to its high thermal stability.

Mechanism Of Action

The mechanism of action of 2a,3,4,5-Tetrahydroacenaphthylene is not well understood. However, it is believed to act as an electron donor and acceptor due to its unique molecular structure. This property makes it useful in various applications, including organic synthesis and materials science.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 2a,3,4,5-Tetrahydroacenaphthylene. However, it has been shown to exhibit low toxicity in animal studies. Further research is needed to fully understand its potential effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2a,3,4,5-Tetrahydroacenaphthylene in lab experiments is its unique molecular structure, which makes it useful in various applications. However, its limited solubility in water can make it difficult to work with in aqueous environments. In addition, its high cost and limited availability can also be a limitation for some researchers.

Future Directions

There are several future directions for the study of 2a,3,4,5-Tetrahydroacenaphthylene. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its potential use as a drug delivery system or as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand its mechanism of action and potential effects on human health.
Conclusion:
In conclusion, 2a,3,4,5-Tetrahydroacenaphthylene is a unique compound that has potential applications in various fields, including organic synthesis, materials science, and lubricant additives. Its unique molecular structure makes it useful in many applications, but its limited solubility in water and high cost can be a limitation for some researchers. Further research is needed to fully understand its potential uses and effects on human health.

Synthesis Methods

The synthesis of 2a,3,4,5-Tetrahydroacenaphthylene can be achieved through several methods. The most common method involves the Diels-Alder reaction between cyclopentadiene and 1,2-benzoquinone. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride or boron trifluoride. Other methods include the hydrogenation of acenaphthene and the cyclization of 1,4-dihydroacenaphthylene.

properties

CAS RN

16897-56-6

Product Name

2a,3,4,5-Tetrahydroacenaphthylene

Molecular Formula

C12H12

Molecular Weight

156.22 g/mol

IUPAC Name

3,3a,4,5-tetrahydroacenaphthylene

InChI

InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1,3,5,7-8,11H,2,4,6H2

InChI Key

FTHSEFQUTAMMGF-UHFFFAOYSA-N

SMILES

C1CC2C=CC3=CC=CC(=C23)C1

Canonical SMILES

C1CC2C=CC3=CC=CC(=C23)C1

Other CAS RN

16897-56-6

synonyms

2a,3,4,5-tetrahydroacenaphthylene

Origin of Product

United States

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